2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a complex organic compound that features a benzofuran ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide typically involves multiple steps. One common approach is to start with the formation of the benzofuran ring, followed by the introduction of the triazole moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzofuran ring and triazole moiety can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzofuran derivatives: These compounds share the benzofuran ring but may have different substituents.
Triazole-containing compounds: These compounds feature the triazole moiety but may lack the benzofuran ring.
Uniqueness
What sets 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide apart is the combination of the benzofuran and triazole structures, which confer unique chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C19H18N4O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O2/c24-19(10-15-1-4-16-7-8-25-18(16)9-15)22-17-5-2-14(3-6-17)11-23-13-20-12-21-23/h1-6,9,12-13H,7-8,10-11H2,(H,22,24) |
InChI Key |
QFLMCCLVEGIUOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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